molecular formula C10H6ClNO B1524648 5-Chloroquinoline-8-carbaldehyde CAS No. 1260794-21-5

5-Chloroquinoline-8-carbaldehyde

Cat. No.: B1524648
CAS No.: 1260794-21-5
M. Wt: 191.61 g/mol
InChI Key: OEPSEQPKHWYRFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloroquinoline-8-carbaldehyde is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and industrial processes. The compound’s structure consists of a quinoline ring with a chloro substituent at the 5-position and an aldehyde group at the 8-position, making it a valuable intermediate in various chemical syntheses.

Biochemical Analysis

Biochemical Properties

5-Chloroquinoline-8-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various heterocyclic compounds. It interacts with several enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it can act as a substrate for aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids. Additionally, this compound can form Schiff bases with primary amines, which are crucial intermediates in many biochemical pathways .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Moreover, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and biosynthetic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, inhibiting or activating their functions. For instance, it has been shown to inhibit the activity of certain kinases, which are essential for cell signaling and regulation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing certain biochemical pathways. At high doses, it can be toxic and cause adverse effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range leads to significant changes in physiological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. Additionally, this compound can influence the activity of key metabolic enzymes, altering the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects. The localization and accumulation of this compound can influence its activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and regulatory proteins, influencing gene expression. Additionally, its presence in the mitochondria can affect mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroquinoline-8-carbaldehyde typically involves the functionalization of quinoline derivatives. One common method is the Vilsmeier-Haack reaction, where quinoline is treated with phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 8-position. The chloro substituent can be introduced via electrophilic substitution using chlorine gas or other chlorinating agents .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields while minimizing the use of hazardous solvents .

Chemical Reactions Analysis

Types of Reactions: 5-Chloroquinoline-8-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalysts, boronic acids for Suzuki-Miyaura coupling.

Major Products Formed:

Scientific Research Applications

5-Chloroquinoline-8-carbaldehyde has numerous applications in scientific research:

Comparison with Similar Compounds

    Quinoline: The parent compound without any substituents.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8-position, used as a chelating agent.

Uniqueness: 5-Chloroquinoline-8-carbaldehyde is unique due to the presence of both a chloro substituent and an aldehyde group, which allows for diverse chemical modifications and applications. Its ability to undergo various reactions makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-chloroquinoline-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPSEQPKHWYRFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501296138
Record name 5-Chloro-8-quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260794-21-5
Record name 5-Chloro-8-quinolinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260794-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-8-quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloroquinoline-8-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-Chloroquinoline-8-carbaldehyde
Reactant of Route 3
Reactant of Route 3
5-Chloroquinoline-8-carbaldehyde
Reactant of Route 4
Reactant of Route 4
5-Chloroquinoline-8-carbaldehyde
Reactant of Route 5
Reactant of Route 5
5-Chloroquinoline-8-carbaldehyde
Reactant of Route 6
Reactant of Route 6
5-Chloroquinoline-8-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.